1-Bromo-6-methylheptane

Overview

Description

Chemical Structure and Properties

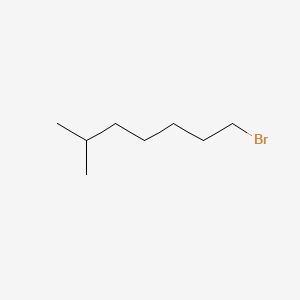

1-Bromo-6-methylheptane (CAS 52648-04-1) is a branched bromoalkane with the molecular formula C₈H₁₇Br and a molecular weight of 193.125 g/mol . Its IUPAC name reflects the bromine substituent at the first carbon and a methyl group at the sixth carbon of a seven-carbon chain. The structure is represented as CH₂Br(CH₂)₅CH(CH₃)₂, confirmed by spectroscopic data and InChIKey BFYPQDKZLOZOLQ-UHFFFAOYSA-N .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-methylheptane can be synthesized through the bromination of 6-methylheptane. The process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 6-methylheptane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-methylheptane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide (OH⁻), cyanide (CN⁻), and alkoxide (RO⁻) ions. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination (E2): Under strong basic conditions, such as the presence of potassium tert-butoxide (KOtBu) in a polar aprotic solvent, this compound can undergo elimination to form alkenes.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be 6-methylheptanol.

Elimination Reactions: The major product is typically 6-methyl-1-heptene.

Scientific Research Applications

Synthesis and Intermediate Use

1-Bromo-6-methylheptane serves as an important intermediate in the synthesis of various compounds:

- Isononylphenol : This compound is utilized in the preparation of UV/heat dual-curing blocked polyisocyanate emulsions, which are significant in coatings and adhesives .

- Ester Formation : It has been used in the esterification of acrylic acid to produce esters that exhibit potential antiestrogenic properties, indicating its utility in pharmaceutical applications for breast cancer treatment .

Applications in Material Science

This compound is employed in the synthesis of specialty polymers and surfactants:

- Polymer Synthesis : As a precursor in the synthesis of branched-chain polymers, it enhances the physical properties of materials, such as flexibility and thermal stability.

- Surfactants : Its derivatives can be used to create surfactants that improve wetting and spreading properties in formulations for paints, coatings, and cosmetics.

Case Study 1: Synthesis of Bioactive Compounds

In research focused on developing new antiestrogens for breast cancer treatment, this compound was utilized to synthesize novel esters through esterification reactions. These compounds demonstrated significant activity against estrogen receptor-positive breast cancer cells, highlighting the compound's role in medicinal chemistry .

Case Study 2: Development of Specialty Chemicals

A study reported the successful use of this compound as an alkylating agent in synthesizing complex organic molecules. The reaction conditions optimized for this synthesis yielded high purity products without the need for extensive purification processes, showcasing its efficiency as a synthetic intermediate .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-bromo-6-methylheptane in chemical reactions involves the formation of a carbon-bromine bond, which can be readily broken to form a carbon radical or carbocation intermediate. These intermediates can then undergo various transformations, such as nucleophilic substitution or elimination, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Physical Properties

- Boiling Point : 191.87°C (estimated)

- Density : 1.1024 g/cm³ (estimated)

- Refractive Index : 1.4383 (estimated)

- Solubility : Miscible with dichloromethane (DCM) and hexanes .

- Form : Colorless oil at room temperature .

Applications This compound serves as a key intermediate in synthesizing Isononylphenol, a precursor for UV/heat dual-curing blocked polyisocyanate emulsions . Its branched structure enhances steric effects, influencing reactivity in substitution reactions.

Comparison with Similar Bromoalkanes

To contextualize 1-bromo-6-methylheptane, we compare its properties with structurally related bromoalkanes, including positional isomers and chain-length analogs.

Structural and Physical Property Analysis

Table 1: Comparative Data for Bromoalkanes

Key Observations:

Molecular Weight and Chain Length :

- This compound has a higher molecular weight (193.125 g/mol) than shorter-chain analogs like 1-bromohexane (165.07 g/mol) . The longer carbon chain and methyl branch contribute to this difference.

Boiling Points :

- Despite its longer chain, this compound’s boiling point (191.87°C) is lower than 4-bromoheptane (195.05°C) but higher than 2-bromoheptane (166°C at 6 mmHg). This suggests that branching reduces intermolecular van der Waals forces compared to linear isomers .

Density and Refractive Index :

- The density of this compound (1.1024 g/cm³) is lower than 2-bromoheptane (1.1277 g/cm³) and 4-bromoheptane (1.1351 g/cm³), indicating that branching decreases molecular packing efficiency .

- Its refractive index (1.4383) is slightly lower than other heptane bromides, correlating with reduced polarizability due to branching .

Solubility: this compound’s solubility in non-polar solvents (DCM, hexanes) aligns with typical bromoalkanes, while 2-bromoheptane and 4-bromoheptane show higher affinity for aromatic solvents like benzene .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-bromo-6-methylheptane, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution (e.g., bromination of 6-methylheptanol using HBr or PBr₃) or radical bromination. Yield optimization requires careful control of reaction conditions, such as stoichiometry (excess brominating agent), temperature (0–25°C to minimize side reactions), and solvent polarity (non-polar solvents like hexane for radical pathways). Purification via fractional distillation or column chromatography is critical, as impurities from incomplete reactions or isomerization may occur. Characterization by H/C NMR and GC-MS ensures purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm the presence of a tertiary bromine (δ ~2.0–2.5 ppm for adjacent CH₂ groups) and methyl branching (δ ~0.8–1.2 ppm).

- GC-MS : Compare retention times and fragmentation patterns with known standards.

- Elemental Analysis : Verify Br content (theoretical ~36.5% for C₈H₁₇Br).

- Boiling Point : Cross-reference with literature values (e.g., CRC Handbook lists analogs like 2-bromoheptane at 163°C ).

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential respiratory irritation. Avoid skin contact; wash immediately with soap and water. Store in amber glass bottles under inert gas to prevent light-induced decomposition. Spills should be neutralized with sodium bicarbonate and absorbed with inert materials .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in substitution or elimination reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and activation energies for SN2 vs. E2 pathways. For example, steric hindrance from the 6-methyl group may favor elimination over substitution. Software like Gaussian or ORCA can simulate molecular orbitals and electrostatic potentials to identify reactive sites. Validate predictions with kinetic experiments (e.g., monitoring alkene formation via GC) .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Hypothesis Testing : Vary reaction parameters (temperature, solvent, catalyst) to isolate variables.

- Isolation and Identification : Use preparative TLC or HPLC to separate byproducts, followed by MS/NMR for structural elucidation.

- Mechanistic Studies : Isotopic labeling (e.g., quenching) or in-situ IR spectroscopy to track intermediate formation.

- Literature Comparison : Cross-reference with analogous bromoalkanes (e.g., 1-bromohexane in CRC Handbook ) to identify systemic errors.

Q. How can this compound serve as a precursor in drug discovery or agrochemical research?

- Methodological Answer : Its branched alkyl chain and bromine atom make it a versatile intermediate:

- Pharmaceuticals : Alkylate amines to synthesize bioactive molecules (e.g., quaternary ammonium salts with antimicrobial properties).

- Agrochemicals : Incorporate into lipid-soluble herbicides for enhanced membrane penetration.

- Method Validation : Conduct bioassays (e.g., MIC for antimicrobial activity) and compare with derivatives to establish structure-activity relationships (SAR) .

Properties

IUPAC Name |

1-bromo-6-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYPQDKZLOZOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068779 | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52648-04-1 | |

| Record name | 1-Bromo-6-methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.